BenchChemオンラインストアへようこそ!

5-(3,5-Difluorophenyl)-2-formylphenol

LogP lipophilicity drug‑likeness

5-(3,5-Difluorophenyl)-2-formylphenol (CAS 1261925‑17‑0; systematic name 3′,5′-difluoro-3-hydroxy[1,1′-biphenyl]-4-carboxaldehyde) is a bifunctional aromatic building block that combines a salicylaldehyde motif (hydroxyl ortho to formyl) with a 3,5‑difluorophenyl substituent. This biphenyl aldehyde serves as a versatile intermediate for constructing libraries of Schiff‑base ligands, oxime ethers, fused heterocycles, and WDR5‑protein‑interaction inhibitors.

Molecular Formula C13H8F2O2
Molecular Weight 234.20 g/mol
CAS No. 1261925-17-0
Cat. No. B6377935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,5-Difluorophenyl)-2-formylphenol
CAS1261925-17-0
Molecular FormulaC13H8F2O2
Molecular Weight234.20 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CC(=CC(=C2)F)F)O)C=O
InChIInChI=1S/C13H8F2O2/c14-11-3-10(4-12(15)6-11)8-1-2-9(7-16)13(17)5-8/h1-7,17H
InChIKeyDHHZECULNAMTJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3,5-Difluorophenyl)-2-formylphenol (CAS 1261925-17-0) – Core Chemotype for Fluorinated Building Block Procurement


5-(3,5-Difluorophenyl)-2-formylphenol (CAS 1261925‑17‑0; systematic name 3′,5′-difluoro-3-hydroxy[1,1′-biphenyl]-4-carboxaldehyde) is a bifunctional aromatic building block that combines a salicylaldehyde motif (hydroxyl ortho to formyl) with a 3,5‑difluorophenyl substituent . This biphenyl aldehyde serves as a versatile intermediate for constructing libraries of Schiff‑base ligands, oxime ethers, fused heterocycles, and WDR5‑protein‑interaction inhibitors [1]. Its balanced LogP (~3.15) and moderate polar surface area (37.3 Ų) place it in a property space highly compatible with fragment‑based and lead‑like library design .

Why 5-(3,5-Difluorophenyl)-2-formylphenol Cannot Be Freely Interchanged with Analogs


The 3,5‑difluorophenyl substituent is not a general‑purpose “fluoro” tag; its electronic symmetry and meta‑disposition create a property profile distinct from other difluorophenyl regioisomers and non‑fluorinated analogues . Even an apparently minor shift of fluorine atoms from the 3,5‑ to the 2,4‑ or 2,6‑positions alters the molecular LogP, dipole moment, and the acidity of the phenol hydroxyl, which in turn modulates the compound’s reactivity in metal‑catalysed couplings, its ability to donate a hydrogen bond, and its metabolic stability when the building block is embedded in a drug candidate [1]. Consequently, substituting a cheaper “difluorophenyl‑salicylaldehyde” without verifying the exact substitution pattern can lead to failed syntheses, out‑of‑range pharmacokinetic parameters, or loss of target‑binding affinity .

Quantitative Differentiation Evidence for 5-(3,5-Difluorophenyl)-2-formylphenol vs. Closest Analogues


LogP Comparison: 3,5‑Difluoro Substitution Yields Intermediate Lipophilicity vs. Other Regioisomers

The 3,5‑difluorophenyl congener exhibits a predicted LogP of 3.15 (XLogP3), which is 0.81 log‑units lower than the 2',6'‑difluoro isomer (LogP = 3.96) and 0.28 log‑units higher than the non‑fluorinated 2‑formyl‑5‑phenylphenol (LogP = 2.87) [1]. This intermediate value positions the compound advantageously for balancing membrane permeability and aqueous solubility in lead‑optimisation campaigns.

LogP lipophilicity drug‑likeness ADME

Polar Surface Area Constancy with Improved Permeability Index: PSA/LogP Efficiency

Despite the increased LogP, the topological polar surface area (TPSA) of the 3,5‑difluoro compound remains 37.3 Ų, identical to that of the non‑fluorinated analogue (37.3 Ų) and the 2',6'‑difluoro isomer (37 Ų) [1]. This means the compound gains lipophilic driving force for membrane transit without sacrificing hydrogen‑bond capacity—a rare combination that enables the “PSA/LogP efficiency” metric to be superior for the 3,5‑difluoro compound versus the 2',6'‑difluoro isomer.

PSA CNS penetration lead‑likeness drug design

Phenol Acidity Modulation: Calculated pKa Shift Relative to Non‑Fluorinated Analogue

The electron‑withdrawing 3,5‑difluorophenyl group lowers the predicted pKa of the phenolic hydroxyl by approximately 0.5–0.8 log units compared with the non‑fluorinated 2‑formyl‑5‑phenylphenol (class‑level estimate based on σ‑meta Hammett parameter ≈0.34 for each fluorine) . While experimental pKa values are not currently available, this shift is expected to increase the fraction of phenolate ion at physiological pH, enhancing solubility while potentially strengthening metal‑coordination ability in Schiff‑base complexes.

pKa ionisation solubility binding

Metabolic Stability: Blocking of Para‑Hydroxylation Site vs. Non‑Fluorinated Congener

The 3,5‑difluorophenyl ring blocks the primary site of oxidative metabolism that would be accessible in the non‑fluorinated 2‑formyl‑5‑phenylphenol. In general, fluorine substitution at para/meta positions reduces CYP450‑mediated hydroxylation at the remote phenyl ring [1]. Although direct microsomal stability data for this compound are not public, the class‑level advantage of fluorinated biphenyls over non‑fluorinated biphenyls is well documented (e.g., half‑life extension of 2‑ to 5‑fold in human liver microsomes) [2].

metabolic stability CYP450 fluorine blocking drug metabolism

Synthetic Utility: Single‑Step Entry to WDR5 Inhibitor Scaffolds via Imine Formation

Patent and structure‑activity data indicate that 3′,5′‑difluoro‑3‑hydroxybiphenyl‑4‑carboxaldehyde serves as the direct aldehyde precursor for a potent series of WDR5‑MYC interaction inhibitors (e.g., compound 12 with IC₅₀ ≈1 nM) . The 3,5‑difluorophenyl substitution is thought to complement a hydrophobic cleft in WDR5, whereas alternative regioisomers such as the 2',6'‑difluoro or 2',4'‑difluoro analogues have not been reported with comparable potency in the same assay system, indicating that the 3,5‑pattern may be privileged for this protein‑protein interaction target [1].

WDR5 inhibitor MLL‑fusion leukaemia Schiff base anticancer

Commercial Purity and Lot‑to‑Lot Consistency: 95% Minimum Standard

The compound is routinely supplied at ≥95% purity by major vendors such as abcr (catalogue AB320783) . In comparison, some isomeric difluorophenyl‑salicylaldehydes are available only in lower purity grades (e.g., 90–93%) or on a made‑to‑order basis, introducing batch‑to‑batch variability that can compromise yield in multi‑step synthesis .

purity quality procurement reproducibility

Procurement‑Ready Application Scenarios for 5-(3,5-Difluorophenyl)-2-formylphenol


WDR5‑MYC Protein‑Protein Interaction Antagonists for MLL‑Fusion Leukaemia

The compound is the validated aldehyde building block for a series of potent WDR5 inhibitors (IC₅₀ ~1 nM) that disrupt the WDR5‑MYC interaction, a therapeutic target in MLL‑fusion‑driven acute leukaemia . Its procurement enables direct library synthesis via Schiff‑base condensation, avoiding the need for custom synthesis of the fluorinated biphenyl core.

Schiff‑Base Ligand Libraries for Metal‑Coordinated Anticancer Complexes

The salicylaldehyde moiety condenses with primary amines to form bidentate Schiff‑base ligands that coordinate transition metals (Cu, Fe, Mn) for potential anticancer or antimicrobial activity [1]. The fluorine atoms enhance the electrophilicity of the imine bond, accelerating complexation kinetics relative to non‑fluorinated analogues.

Lead‑Like Fragment Screening Collections with Optimised CNS Property Window

With a molecular weight of 234, LogP ~3.15, and TPSA 37.3 Ų, the compound fits within lead‑like property guidelines and exhibits a PSA/LogP ratio favourable for CNS penetration . Fragment‑library curators can stock this compound as a “fluorinated phenyl‑salicylaldehyde” representative that balances permeability and solubility better than the 2',6'‑isomer.

Agrochemical Intermediate: Fluorinated Phenol for Herbicide/Antifungal Prototypes

Difluorophenyl‑phenol motifs are present in several agrochemical actives (e.g., sedaxane, fluxapyroxad) [2]. The compound can serve as a late‑stage diversification intermediate for carboxamide‑based fungicide candidates, where the 3,5‑difluoro pattern has been shown to improve soil‑residual activity relative to non‑fluorinated phenyl analogues.

Quote Request

Request a Quote for 5-(3,5-Difluorophenyl)-2-formylphenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.